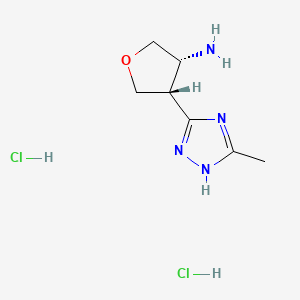
rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that features a triazole ring and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” typically involves the formation of the triazole ring followed by the attachment of the oxolane ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the oxolane ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxolane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or oxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound could be used to study the effects of triazole-containing molecules on various biological systems.
Medicine
Potential medicinal applications may include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of their activity. The triazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-ol
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it unique compared to similar compounds. Additionally, the specific substitution pattern on the triazole ring can influence its biological activity and selectivity.
Eigenschaften
Molekularformel |
C7H14Cl2N4O |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m1../s1 |
InChI-Schlüssel |
AGEHNSZCQGBVIG-PVNUIUKASA-N |
Isomerische SMILES |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl.Cl |
Kanonische SMILES |
CC1=NC(=NN1)C2COCC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



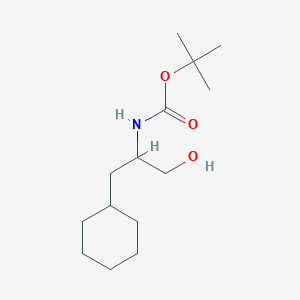
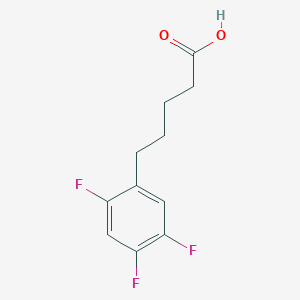


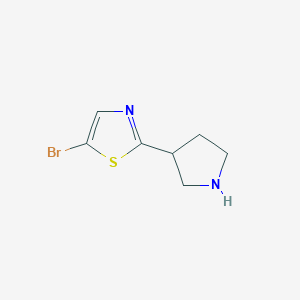

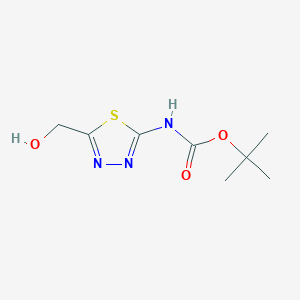
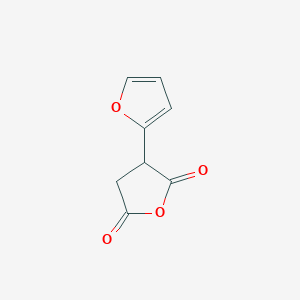
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
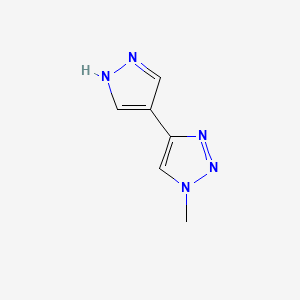
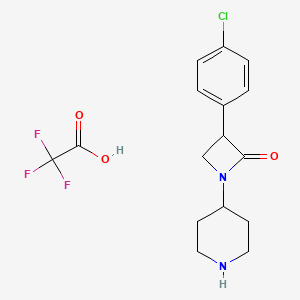

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
